Propan-2-yl 2-[4-[5-chloro-2-(3-cyclohexyl-3-hydroxypropyl)-3-hydroxycyclopentyl]but-2-enoxy]acetate
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Overview
Description
Propan-2-yl 2-[4-[5-chloro-2-(3-cyclohexyl-3-hydroxypropyl)-3-hydroxycyclopentyl]but-2-enoxy]acetate is a complex organic compound with the molecular formula C23H37ClO5 and a molecular weight of 428.99 g/mol . This compound is known for its unique structure, which includes a cyclohexyl group, a chlorinated cyclopentyl ring, and an acetate ester. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 2-[4-[5-chloro-2-(3-cyclohexyl-3-hydroxypropyl)-3-hydroxycyclopentyl]but-2-enoxy]acetate typically involves multiple steps. One common method includes the following steps:
Formation of the cyclopentyl ring: Starting with a suitable cyclopentane derivative, chlorination is performed to introduce the chlorine atom at the desired position.
Introduction of the cyclohexyl group: A Grignard reaction or similar organometallic reaction is used to attach the cyclohexyl group to the cyclopentyl ring.
Formation of the acetate ester: The final step involves esterification, where the hydroxyl group is reacted with acetic anhydride or acetyl chloride to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-[4-[5-chloro-2-(3-cyclohexyl-3-hydroxypropyl)-3-hydroxycyclopentyl]but-2-enoxy]acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols or dechlorinated products
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
Propan-2-yl 2-[4-[5-chloro-2-(3-cyclohexyl-3-hydroxypropyl)-3-hydroxycyclopentyl]but-2-enoxy]acetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Propan-2-yl 2-[4-[5-chloro-2-(3-cyclohexyl-3-hydroxypropyl)-3-hydroxycyclopentyl]but-2-enoxy]acetate involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and acetate groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Propan-2-yl 2-[4-[5-chloro-2-(3-cyclohexyl-3-hydroxypropyl)-3-hydroxycyclopentyl]but-2-enoxy]acetate
- Cyclohexyl acetate
- Chlorocyclopentyl acetate
Uniqueness
This compound is unique due to its combination of a cyclohexyl group, a chlorinated cyclopentyl ring, and an acetate ester. This unique structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds.
Properties
IUPAC Name |
propan-2-yl 2-[4-[5-chloro-2-(3-cyclohexyl-3-hydroxypropyl)-3-hydroxycyclopentyl]but-2-enoxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H39ClO5/c1-16(2)29-23(27)15-28-13-7-6-10-18-19(22(26)14-20(18)24)11-12-21(25)17-8-4-3-5-9-17/h6-7,16-22,25-26H,3-5,8-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXLUEHGRKZQLOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)COCC=CCC1C(CC(C1CCC(C2CCCCC2)O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39ClO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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